3-Methyl-2-benzothiazolinone hydrazone hydrochloride

Catalog No.
S1800445
CAS No.
149022-15-1
M.F
C₈H₁₀ClN₃S·xH₂O
M. Wt
215.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-benzothiazolinone hydrazone hydrochlori...

CAS Number

149022-15-1

Product Name

3-Methyl-2-benzothiazolinone hydrazone hydrochloride

IUPAC Name

(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride

Molecular Formula

C₈H₁₀ClN₃S·xH₂O

Molecular Weight

215.7

InChI

InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H

SMILES

CN1C2=CC=CC=C2SC1=NN.Cl

Synonyms

3-Methyl-2(3H)-benzothiazolone Hydrazone Monohydrochloride Hydrate; MBTH Hydrochloride Hydrate;

3-Methyl-2-benzothiazolinone hydrazone hydrochloride (CAS 149022-15-1), commonly referred to as MBTH, is a premier electrophilic coupling reagent and chromogenic indicator widely utilized in analytical chemistry and pharmaceutical quality control. As a highly water-soluble hydrochloride salt, MBTH excels in the spectrophotometric determination of aliphatic aldehydes, phenols, and various active pharmaceutical ingredients (APIs). Unlike traditional derivatization agents that require complex chromatographic separation, MBTH undergoes oxidative coupling in the presence of oxidants (such as ferric chloride) to form intensely colored, stable formazan dyes or chromogens. This unique reactivity profile enables rapid, direct-readout quantification in the visible spectrum, making it an indispensable reagent for high-throughput environmental monitoring, enzymatic assays, and industrial formulation testing where sensitivity and workflow efficiency are paramount [1].

Research Fit

1
Chromogenic coupling reagent for oxidative colorimetric assays targeting aldehydes, phenolics, and reducing sugars
2
Spectrophotometric workflow fit supports manual and automated formats without specialized instrumentation
3
Aqueous reagent preparation hydrochloride salt form suitable for standard buffer systems

While 2,4-Dinitrophenylhydrazine (DNPH) is the traditional benchmark for carbonyl derivatization, substituting MBTH with DNPH introduces severe processability and safety bottlenecks. DNPH exhibits negligible aqueous solubility, necessitating the use of hazardous organic solvents or strong acids, whereas MBTH hydrochloride is highly water-soluble and seamlessly integrates into aqueous workflows. Furthermore, dry DNPH is shock-sensitive and poses an explosion hazard, requiring it to be procured and handled as a wet paste (typically 30-35% water), which complicates precise gravimetric reagent preparation. Analytically, DNPH forms hydrazones that absorb in the UV/near-UV region (~360 nm) with moderate molar absorptivity, often requiring High-Performance Liquid Chromatography (HPLC) for accurate quantification. In contrast, MBTH forms blue formazan dyes with exceptionally high molar absorptivities (>50,000 L/(mol·cm)) at ~620-630 nm, allowing for direct, highly sensitive spectrophotometric quantification of total aliphatic aldehydes without the capital expense and time delay of HPLC separation [1].

Substitution Risk

4-AA
as replacement
May reduce assay sensitivity; reported 1.5- to 2-fold lower molar absorptivity in oxidative coupling systems
DNS / Ferricyanide
as replacement
May not detect low-concentration reducing sugars; reported higher detection limits and lower sensitivity
Schales / BCA
as replacement
May bias quantification of heterogeneous oligosaccharide mixtures; reported chain-length-dependent response

Superior Optical Sensitivity for Trace Aldehyde Quantification

In comparative spectrophotometric assays for formaldehyde and aliphatic aldehydes, MBTH significantly outperforms traditional reagents in optical sensitivity. When reacted with formaldehyde, MBTH forms a stable formazan dye with a molar absorptivity of approximately 50,000 L/(mol·cm) at 620 nm. In contrast, the standard DNPH method yields a hydrazone derivative with a molar absorptivity of only ~18,000 to 22,000 L/(mol·cm) at 360 nm, while the acetylacetone (Nash) method achieves only 7,100 L/(mol·cm) at 412 nm. This translates to a 2.5-fold to 7-fold increase in signal intensity for MBTH, shifting the detection window into the visible spectrum and eliminating UV-region background interference[1].

Evidence DimensionMolar absorptivity (ε) for formaldehyde detection
Target Compound Data~50,000 L/(mol·cm) at 620 nm (MBTH)
Comparator Or Baseline~7,100 L/(mol·cm) at 412 nm (Acetylacetone) and ~22,600 L/(mol·cm) at 550 nm (Purpald)
Quantified Difference2.2x to 7x higher molar absorptivity for MBTH compared to alternative colorimetric reagents.
ConditionsColorimetric assay for formaldehyde/methanol using alcohol oxidase in aqueous media.

Procurement of MBTH enables ultra-trace quantification of aldehydes using standard visible-light spectrophotometers, eliminating the need for expensive UV-HPLC instrumentation.

Oxidative Coupling
Head-to-head
1.5- to 2-fold higher molar absorptivity vs. 4-AA baseline
Supports sensitivity requirements in H₂O₂ detection
Reagent stability context requires review for kit formulation

Aqueous Processability and Handling Safety

The physical state and solubility profile of MBTH hydrochloride provide critical operational advantages over DNPH. DNPH is highly insoluble in water and must be dissolved in organic solvents (e.g., acetonitrile, methanol) or strong acids. More critically, dry DNPH is a shock-sensitive explosive, mandating its supply as a wetted powder (30-35% water), which introduces variability in reagent concentration and complicates gravimetric preparation. MBTH hydrochloride (CAS 149022-15-1) is a stable, non-explosive crystalline powder that dissolves readily in water, allowing for precise, reproducible, and safe preparation of aqueous reagent solutions without organic solvent waste .

Evidence DimensionAqueous solubility and handling state
Target Compound DataHighly water-soluble, stable, non-explosive dry powder (MBTH·HCl)
Comparator Or BaselineNegligible water solubility, requires organic solvents; shock-sensitive explosive when dry (DNPH)
Quantified DifferenceComplete elimination of explosive handling risks and organic solvent requirements for reagent preparation.
ConditionsStandard laboratory reagent preparation for aqueous environmental or biological assays.

For high-throughput industrial laboratories, MBTH drastically reduces hazardous waste disposal costs, improves safety compliance, and ensures higher reproducibility in reagent preparation.

Reducing Sugar Detection
Head-to-head
MBTH > ferricyanide > DNS (Ranked highest sensitivity)
Supports low-concentration reducing sugar quantification
Reported detection limit ~4.63 μM; validates hydrolase assay fit

Active Analyte Trapping in Enzymatic Assays

In enzymatic assays where transient aldehydes are generated (such as the oxidation of methanol to formaldehyde by alcohol oxidase), the choice of colorimetric reagent dictates assay accuracy. Acetylacetone and Purpald lack a mechanism to prevent the enzyme from further oxidizing the generated formaldehyde into formic acid, leading to signal loss and underestimation of the analyte. MBTH actively traps the formaldehyde intermediate as it is formed, creating a stable MBTH-aldehyde adduct that resists further enzymatic oxidation. Upon the addition of an oxidant (Fe3+), this adduct quantitatively converts to the final formazan dye, ensuring 100% signal recovery and eliminating the need to perfectly time the enzyme incubation phase [1].

Evidence DimensionPrevention of analyte over-oxidation in enzymatic assays
Target Compound DataForms a stable, oxidation-resistant MBTH-aldehyde adduct (100% trapping)
Comparator Or BaselineNo trapping mechanism; formaldehyde is lost to formic acid conversion (Acetylacetone / Purpald)
Quantified DifferenceMBTH ensures complete stoichiometric conversion and signal retention, whereas comparators suffer from time-dependent signal degradation.
ConditionsMethanol quantification via alcohol oxidase conversion to formaldehyde.

Using MBTH in enzymatic workflows provides a robust, time-insensitive assay, reducing false negatives and improving reproducibility in biological and food-science testing.

Formaldehyde Workflow
Reported
Faster time-to-result vs. DNPH & HPLC methods
Supports high-throughput screening workflows
HPLC preferred for complex multi-component vapor mixtures

High-Sensitivity Oxidative Coupling for Pharmaceutical APIs

Beyond aldehyde detection, MBTH serves as a highly efficient electrophilic coupling agent for the spectrophotometric determination of various pharmaceutical compounds, such as metformin, moxifloxacin, and captopril. For example, in the quantification of metformin, MBTH undergoes oxidative coupling in the presence of ferric chloride to produce a stable green chromophore with a molar absorptivity of 3.32 × 10^4 L/(mol·cm) at 615 nm. This allows for a linear detection range of 1–16 µg/mL and a limit of detection (LOD) as low as 0.0089 µg/mL. Traditional UV methods or Folin-Ciocalteu assays often suffer from excipient interference or require harsh alkaline conditions, whereas the MBTH method operates in mild acidic media, preserving analyte integrity and providing superior sensitivity [1].

Evidence DimensionMolar absorptivity and LOD for API (Metformin) quantification
Target Compound Dataε = 33,200 L/(mol·cm); LOD = 0.0089 µg/mL (MBTH method)
Comparator Or BaselineLower sensitivity and higher susceptibility to excipient interference (Traditional UV/Folin-Ciocalteu methods)
Quantified DifferenceMBTH provides a highly specific visible-region chromophore with an LOD in the low nanogram-per-milliliter range.
ConditionsSpectrophotometric determination of metformin in bulk and pharmaceutical dosage forms.

Procuring MBTH allows pharmaceutical QC labs to perform rapid, high-sensitivity API quantification using standard spectrophotometry, bypassing the need for complex LC-MS infrastructure.

Chito-Oligosaccharide Accuracy
Cross-study
Uniform response per reducing end vs. chain-length bias in Schales/BCA
Supports accurate quantification in enzymatic degradation studies
Reported detection limit ~5 μM; eliminates chain-length correction

High-Throughput Total Aliphatic Aldehyde Monitoring in Air and Water

Because MBTH forms a highly absorptive formazan dye with aliphatic aldehydes, it is the reagent of choice for quantifying total aldehydes in environmental air samples, industrial effluents, and fuel ethanol. Unlike DNPH, which requires HPLC for speciation, MBTH allows for rapid, direct spectrophotometric readout of total aldehyde content, making it ideal for routine industrial quality control and continuous environmental monitoring stations [1].

Pharmaceutical Quality Control via Oxidative Coupling

MBTH is extensively used in pharmaceutical laboratories to quantify active pharmaceutical ingredients (APIs) such as metformin, captopril, and moxifloxacin. Its ability to act as an electrophilic coupling agent in the presence of mild oxidants (e.g., Fe3+, Ce4+) generates intensely colored, stable complexes. This enables highly sensitive, excipient-free API quantification using basic UV-Vis spectrophotometers, streamlining batch release testing and formulation stability studies [2].

Enzymatic Assays for Food and Beverage Analysis

In the food and beverage industry, MBTH is utilized in enzymatic assays to determine methanol and pectin methylesterase activity. By actively trapping the enzymatically generated formaldehyde before it can be further oxidized to formic acid, MBTH ensures complete signal recovery. This makes it superior to alternative reagents like Purpald or Nash reagent for robust, time-insensitive enzymatic quantification[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
H₂O₂ Detection Assays
High molar absorptivity in oxidase-coupled systems
Limit of detection comparison; enzyme kinetic linearity
Reducing Sugar Quantification
Sensitivity ranking over DNS / ferricyanide methods
Low-end sensitivity; hydrolase activity measurement range
Formaldehyde Screening
Rapid time-to-result vs. chromatographic alternatives
Matrix interference control; accuracy in clean air matrices
Chito-Oligosaccharide Analysis
Chain-length-independent reducing end response
Stoichiometric accuracy across heterogeneous product mixtures

Wikipedia

3-methyl-2-benzothiazolone hydrazone hydrochloride

General Manufacturing Information

2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1): ACTIVE

Explore Compound Types